(3-Acryloxypropyl)methyldichlorosilane is an organosilicon compound notable for its functional silane properties. It is primarily utilized as a coupling agent in various chemical applications, particularly in the fields of coatings, adhesives, and surface modifications. This compound is characterized by its ability to form covalent bonds with organic materials, enhancing the adhesion between inorganic substrates and organic polymers.
This compound is classified under silanes, specifically as a dichlorosilane due to the presence of two chlorine atoms attached to the silicon atom. The International Union of Pure and Applied Chemistry name for this compound is 3-[dichloro(methyl)silyl]propyl prop-2-enoate, and its chemical formula is C7H12Cl2O2Si. The molecular weight is 227.16 g/mol, and it has a CAS registry number of 71550-63-5. The compound is typically synthesized through reactions involving chlorosilanes and acrylate compounds.
The synthesis of (3-Acryloxypropyl)methyldichlorosilane can be achieved through several methods, with two prominent techniques being:
The technical details of the synthesis include:
The molecular structure of (3-Acryloxypropyl)methyldichlorosilane features:
The structural formula can be represented as follows:
The compound exhibits a specific arrangement where the silicon atom serves as a central node connecting various functional groups. The presence of dichloro groups enhances its reactivity towards nucleophiles, making it suitable for various applications in surface chemistry.
(3-Acryloxypropyl)methyldichlorosilane undergoes several important reactions:
The hydrolysis reaction can be catalyzed by mild acids or bases, facilitating faster conversion into silanol forms that are crucial for bonding applications .
The mechanism involves several steps:
Experimental data indicate that the rate of hydrolysis and subsequent condensation can be influenced by pH levels and temperature during processing .
Relevant analyses show that (3-Acryloxypropyl)methyldichlorosilane exhibits significant hydrolytic sensitivity, reacting slowly with moisture over time .
(3-Acryloxypropyl)methyldichlorosilane has numerous scientific uses:
The synthesis of (3-acryloxypropyl)methyldichlorosilane primarily relies on the catalyzed hydrosilylation of allyl acrylate with methyldichlorosilane (MeHSiCl₂). This reaction follows the Chalk-Harrod mechanism, where platinum catalysts facilitate anti-Markovnikov addition across the terminal alkene bond. The process initiates with oxidative addition of the Si-H bond to the platinum center, forming a Pt-H-Si complex. Subsequent alkene insertion generates a β-silyl alkyl intermediate, which undergoes σ-bond metathesis to release the desired product while regenerating the catalyst [2] [9].
Key catalytic systems include:
Critical side reactions impacting yield include:
Table 1: Catalyst Performance in Hydrosilylation of Allyl Acrylate with MeHSiCl₂
Catalyst System | Temperature (°C) | Reaction Time (h) | Selectivity (%) | TON |
---|---|---|---|---|
Karstedt's catalyst (5 ppm) | 90 | 2.5 | 98.2 | 12,500 |
Speier's catalyst (50 ppm) | 110 | 4.0 | 94.7 | 4,800 |
Fe-terpyridine/NaBEt₃ | 50 | 8.0 | 89.5 | 1,500 |
Ni(COD)₂/triethylphosphine | 70 | 6.0 | 92.3 | 3,200 |
Continuous flow reactors have revolutionized (3-acryloxypropyl)methyldichlorosilane production by enabling precise thermal management and suppressed side reactions. Microreactor systems (channel dimensions: 100-500 μm) achieve Reynolds numbers >200, creating laminar flow conditions that eliminate thermal gradients responsible for catalyst decomposition and isomerization byproducts. Compared to batch reactors exhibiting ΔT >15°C, continuous systems maintain temperature variations within ±1°C at 90°C reaction temperature [7].
Advanced reactor configurations include:
Residence time optimization studies demonstrate that 3.5 minutes at 90°C achieves 98% conversion in continuous mode, whereas batch processes require 2+ hours for comparable yields due to slow mass transfer limitations. Catalyst leaching in immobilized systems remains below 5 ppb per product ton, meeting electronic-grade material specifications [7] [9].
Table 2: Continuous Reactor Performance Metrics for (3-Acryloxypropyl)methyldichlorosilane Synthesis
Reactor Type | Residence Time (min) | Temperature (°C) | Conversion (%) | Isomer Byproduct (%) | Space-Time Yield (kg·m⁻³·h⁻¹) |
---|---|---|---|---|---|
Microchannel reactor | 3.5 | 90 | 98.4 | 0.3 | 1,850 |
Static mixer cascade | 12 | 95 | 99.1 | 0.7 | 920 |
Packed-bed (Pt/C) | 8 | 100 | 97.8 | 0.2 | 1,420 |
Traditional batch | 150 | 110 | 95.2 | 3.8 | 310 |
The acrylate functionality in (3-acryloxypropyl)methyldichlorosilane is highly susceptible to radical-induced polymerization during synthesis and purification. Effective inhibition requires dual-mechanism systems combining:
4-Hydroxy-TEMPO (100-500 ppm) demonstrates exceptional efficiency by terminating propagating acrylate chains through kinetically favored coupling (k = 2.5×10⁸ M⁻¹s⁻¹). Phenothiazine operates via hydrogen donation from the N-H group (BDE = 70 kcal/mol), generating resonance-stabilized radicals that cannot initiate new chains. The ZJ-705 inhibitor (patented blend) enables 98.1-99.6% purity in acryloxy silanes by suppressing oligomer formation during distillation [1] [6].
Synergistic effects emerge when combining:
Table 3: Inhibitor Performance in Acryloxy Silane Synthesis
Inhibitor System | Concentration (ppm) | Effective Temperature Range (°C) | Induction Period (min) at 110°C | Residual Oligomers (%) |
---|---|---|---|---|
4-Hydroxy-TEMPO | 200 | 25-160 | 240 | 0.05 |
Phenothiazine | 300 | 80-130 | 180 | 0.12 |
ZJ-705 (proprietary) | 150 | 25-200 | 360 | <0.01 |
Hydroquinone | 400 | 60-150 | 150 | 0.25 |
Oxygen-saturated (atmospheric) | 8-12 (O₂) | 25-100 | 90 | 0.80 |
Batch production of (3-acryloxypropyl)methyldichlorosilane faces inherent limitations in thermal management and reaction control. Exothermic peaks reaching 180°C during hydrosilylation create hot spots that accelerate catalyst decomposition (35% Pt loss per cycle) and promote isomerization byproducts (3-8% yield loss). Post-reaction distillation for product isolation consumes 60-70% of total energy input while generating purification residues containing inhibitor-derived quinoid species [1] [7].
Continuous systems demonstrate compelling advantages:
Economic analysis reveals continuous production reduces:
Table 4: Batch vs. Continuous Process Efficiency Metrics
Parameter | Batch Process | Continuous Process | Improvement Factor |
---|---|---|---|
Reaction cycle time | 4-6 hours | 3-15 minutes | 12-24× faster |
Thermal control precision | ±15°C | ±1°C | 15× tighter control |
Platinum consumption | 50 g/ton product | 12 g/ton product | 4.2× reduction |
Isomer byproduct | 3.8% | 0.3% | 12.7× reduction |
Energy intensity | 1,200 kWh/ton | 480 kWh/ton | 60% reduction |
Product purity range | 94-97% | 98-99.5% | 3-5% absolute increase |
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